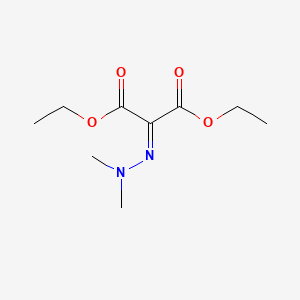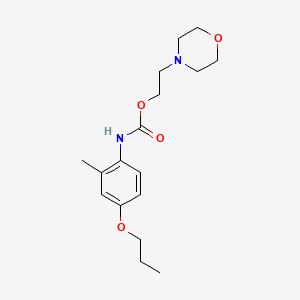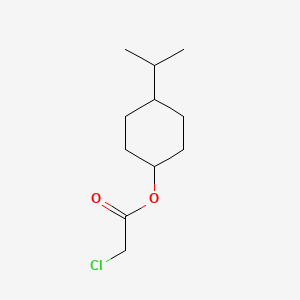
Malonic acid, oxo-, diethyl ester, dimethylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Malonic acid, oxo-, diethyl ester, dimethylhydrazone is a derivative of malonic acid, which is a dicarboxylic acid with the structure CH₂(COOH)₂. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds. It is a versatile reagent used in various chemical reactions due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of malonic acid, oxo-, diethyl ester, dimethylhydrazone typically involves the reaction of diethyl malonate with dimethylhydrazine. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol to facilitate the formation of the desired product. The reaction proceeds through the formation of an enolate intermediate, which then reacts with dimethylhydrazine to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production.
化学反応の分析
Types of Reactions
Malonic acid, oxo-, diethyl ester, dimethylhydrazone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the alpha position to the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Alkyl halides and other electrophiles are used in substitution reactions, often under basic conditions to generate the enolate intermediate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or other reduced derivatives. Substitution reactions often result in the formation of new carbon-carbon bonds, leading to a variety of substituted malonic acid derivatives.
科学的研究の応用
Malonic acid, oxo-, diethyl ester, dimethylhydrazone has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of malonic acid, oxo-, diethyl ester, dimethylhydrazone involves the formation of enolate intermediates, which can undergo various reactions such as nucleophilic substitution and addition. The molecular targets and pathways involved depend on the specific reaction and conditions used. For example, in nucleophilic substitution reactions, the enolate intermediate acts as a nucleophile, attacking electrophilic centers to form new bonds .
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Dimethyl malonate: Another ester of malonic acid, with slightly different reactivity due to the presence of methyl groups.
Malonic acid: The parent compound, used in various organic synthesis reactions.
Uniqueness
Malonic acid, oxo-, diethyl ester, dimethylhydrazone is unique due to the presence of the dimethylhydrazone group, which imparts distinct reactivity and properties compared to other malonic acid derivatives. This makes it particularly useful in specific synthetic applications where the formation of enolate intermediates and subsequent reactions are desired .
特性
CAS番号 |
73747-64-5 |
|---|---|
分子式 |
C9H16N2O4 |
分子量 |
216.23 g/mol |
IUPAC名 |
diethyl 2-(dimethylhydrazinylidene)propanedioate |
InChI |
InChI=1S/C9H16N2O4/c1-5-14-8(12)7(10-11(3)4)9(13)15-6-2/h5-6H2,1-4H3 |
InChIキー |
HJJBFVPLKKKFTP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=NN(C)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Diammonium 4,4'-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis(toluene-3-sulfonate)](/img/structure/B13762589.png)







